molecular formula C16H22Cl2N2 B1422928 N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride CAS No. 1269151-13-4

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride

Cat. No. B1422928
M. Wt: 313.3 g/mol
InChI Key: NCWBMTFGEKKNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride” is a chemical compound with the CAS Number: 1269151-13-4 . It has a molecular weight of 313.27 and its molecular formula is C16H22Cl2N2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20N2.2ClH/c1-12-10-13(11-17-14-6-2-3-7-14)15-8-4-5-9-16(15)18-12;;/h4-5,8-10,14,17H,2-3,6-7,11H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

  • Antidepressant and Antifungal Applications : A study synthesized derivatives of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline/butylamine/cyclohexylamine/benzylamine and evaluated their antidepressant activity and antifungal properties. These compounds showed significant antidepressant effects in rat models and inhibited monoamine oxidase. They also exhibited antifungal activity against various strains including Aspergillus niger and Aspergillus flavus (Kumar et al., 2011).

  • Non-Azoles Antimycotic Agents : Another study focused on synthesizing 2-chloroquinoline derivatives as non-azoles antimycotic agents. This research found that certain secondary amines containing 2-chloroquinoline showed potential antifungal activity, particularly against Aspergillus strains (Kumar et al., 2011).

  • Dopamine and Serotonin Activity : A study investigated compounds synthesized with arylpiperidinyl-2(1H)-3,4-dihydroquinolinones. These compounds were found to have dual activity on dopamine D2 and serotonin 5-HT1A receptors (Ullah et al., 2015).

  • Synthesis of Anti-HCV Drug Intermediates : Research on the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate of the anti-HCV drug simeprevir, was conducted. This research is crucial for the development of treatments for hepatitis C virus (Chenhon, 2015).

  • Cancer Therapy Applications : Chloroquine and its analogs, including N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine, have been studied for their potential in enhancing cancer therapies. These compounds can sensitize cell-killing effects in a cancer-specific manner (Solomon & Lee, 2009).

  • Biodegradation Study : The biodegradation of 2-methylquinoline by activated sludge under aerobic and denitrifying conditions was studied, revealing the formation of several metabolites and pathways of degradation (Wang, Li, & Yang, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2ClH/c1-12-10-13(11-17-14-6-2-3-7-14)15-8-4-5-9-16(15)18-12;;/h4-5,8-10,14,17H,2-3,6-7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWBMTFGEKKNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC3CCCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride
Reactant of Route 6
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.